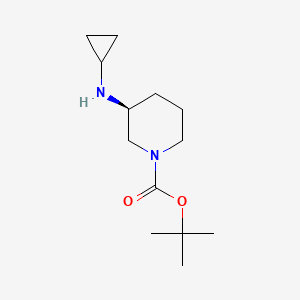![molecular formula C22H21F3N4O3 B2809441 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine CAS No. 1111471-57-8](/img/structure/B2809441.png)
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a trifluoromethyl-substituted pyridine, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine typically involves multi-step organic synthesis. One common route includes:
Formation of the Oxazole Ring: Starting from 5-methyl-1,2-oxazole, the oxazole ring is synthesized through cyclization reactions involving appropriate precursors such as nitriles and aldehydes under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Coupling with the Benzoyl Group: The final step involves coupling the oxazole-piperazine intermediate with 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using hydrogen gas and palladium catalysts, can modify the functional groups, particularly the oxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Biologically, 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine has potential applications in drug discovery. Its structural features make it a candidate for screening against various biological targets, including enzymes and receptors.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The oxazole and piperazine rings can form hydrogen bonds and hydrophobic interactions, while the trifluoromethyl group enhances binding affinity through its electron-withdrawing effects. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperidine
- 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)morpholine
Comparison: Compared to these similar compounds, 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the piperazine ring, in particular, can influence its pharmacokinetic properties and binding interactions.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-15-12-18(27-32-15)14-28-8-10-29(11-9-28)21(30)16-2-5-19(6-3-16)31-20-7-4-17(13-26-20)22(23,24)25/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAZTQBMQYPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2809360.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2809361.png)
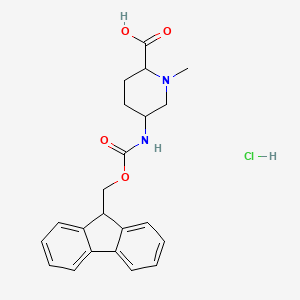
![2-[[(E)-2-Phenylethenyl]sulfonylamino]-N-[4-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2809364.png)
![Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2809365.png)
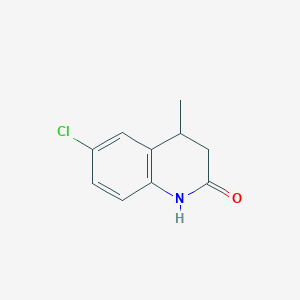
![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2809367.png)
![2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809368.png)
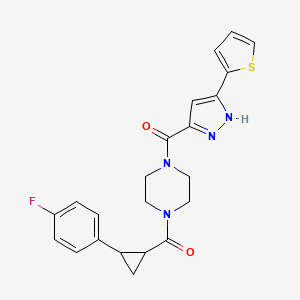
![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2809372.png)
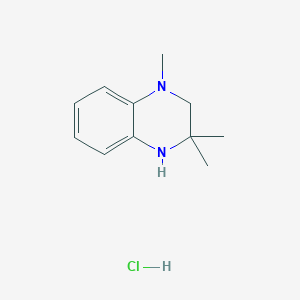
![2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2809377.png)
![1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene](/img/structure/B2809379.png)
